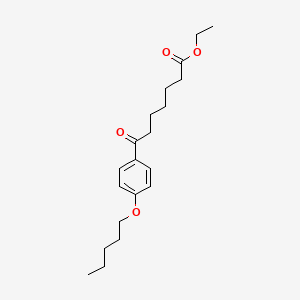

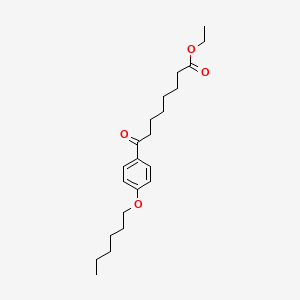

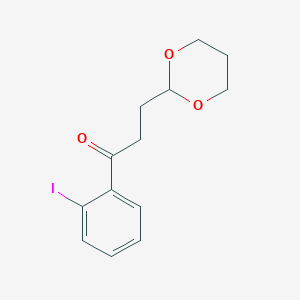

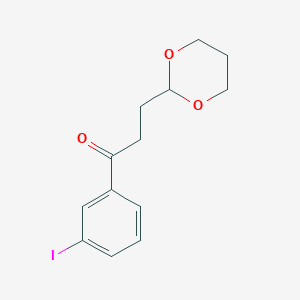

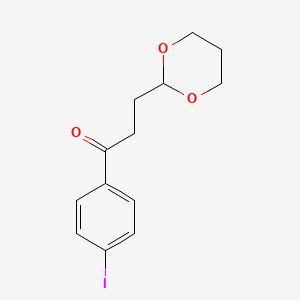

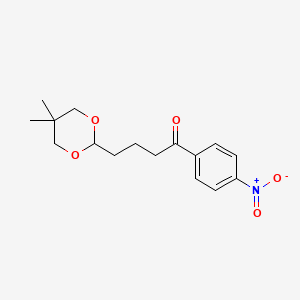

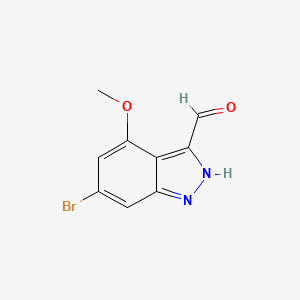

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

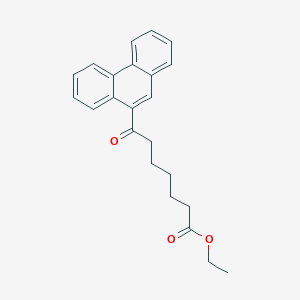

6-Bromo-4-methoxy-1H-indazole is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is structurally similar to other bromoindoles like those isolated from the marine sponge Pseudosuberites hyalinus. These compounds have been studied for their unique structural properties, which are elucidated through various spectroscopic methods (Rasmussen et al., 1993).

Synthetic Utility

- It's related to compounds used as building blocks in synthetic chemistry. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been used to create 2,3,6-trisubstituted indole derivatives, highlighting the potential of similar compounds in synthetic routes (Yamada et al., 2009).

Biological Applications

- Compounds containing the indazole ring, such as those synthesized using halo-reagents, have shown potential in antioxidant and antitumor activities. This suggests that 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde could be explored for similar applications (Hassanien et al., 2022).

Molecular Interactions and Analysis

- Molecular, electronic, and spectroscopic analyses of similar heterocyclic compounds reveal insights into their electronic properties, potentially guiding their use in various scientific applications (Beytur & Avinca, 2021).

Crystallographic Studies

- Crystal structures of related compounds, such as 5-Bromo-1H-indole-3-carbaldehyde, have been determined, providing essential data for understanding the molecular interactions and packing in the solid state. These insights are critical for designing materials and drugs (Ali, Halim, & Ng, 2005).

Potential in Drug Synthesis

- The chemistry of indazole derivatives opens pathways for the synthesis of various pharmacologically relevant compounds. While specific applications of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in drug synthesis are not detailed, its structural analogs have been used to synthesize compounds with potential antibacterial and anticancer activities (Hui et al., 2010).

Zukünftige Richtungen

Indazole-containing derivatives, including 6-Bromo-4-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new methods for the synthesis of these compounds, exploring their biological activities, and designing drugs based on these compounds .

Eigenschaften

IUPAC Name |

6-bromo-4-methoxy-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRTZJMJZYVEAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.